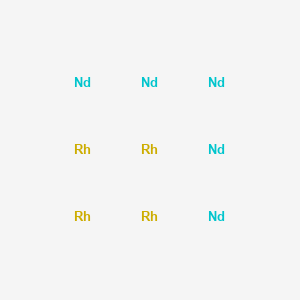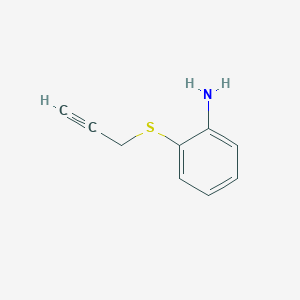
Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)- is an organic compound with the molecular formula C14H22OS. This compound is characterized by the presence of a phenol group, a mercapto group, and a bulky 1,1,3,3-tetramethylbutyl substituent. It is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)- can be synthesized through the catalytic reaction of phenol with diisobutylene at temperatures ranging from 80 to 100°C in a closed system . This reaction typically involves the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves batch processes with mean batch sizes of around 4.5 tons, with a maximum of 7.2 tons . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The phenol group can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Halogenated phenols and nitrophenols.
Applications De Recherche Scientifique
Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of resins, non-ionic surfactants, and rubber additives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as an antioxidant.
Mécanisme D'action
The mechanism of action of Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The mercapto group can interact with metal ions and thiol groups in proteins, leading to changes in their structure and function. These interactions can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-(1,1,3,3-tetramethylbutyl)-: Similar structure but lacks the mercapto group.
Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)-: Contains a methyl group instead of a mercapto group.
Nonylphenol: Similar alkylphenol structure but with a nonyl group instead of a tetramethylbutyl group.
Uniqueness
Phenol, 2-mercapto-4-(1,1,3,3-tetramethylbutyl)- is unique due to the presence of both a phenol and a mercapto group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and interact with various molecular targets, making it valuable in diverse applications.
Propriétés
Numéro CAS |
58999-48-7 |
|---|---|
Formule moléculaire |
C14H22OS |
Poids moléculaire |
238.39 g/mol |
Nom IUPAC |
2-sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H22OS/c1-13(2,3)9-14(4,5)10-6-7-11(15)12(16)8-10/h6-8,15-16H,9H2,1-5H3 |
Clé InChI |
FDBRBBXUPGKOEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-](/img/structure/B14612375.png)

![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)

![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)


![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)

![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)
![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)

